S-Phenyl-L-cysteine S-Phenyl-L-cysteine S-Phenylcysteine is an adduct that is formed by the binding of benzene oxide to cysteine residues in hemoglobin. It has been found in red blood cells isolated from benzene-exposed rats and mice.

Brand Name: Vulcanchem
CAS No.: 34317-61-8
VCID: VC21537331
InChI: InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
SMILES: C1=CC=C(C=C1)SCC(C(=O)O)N
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26 g/mol

S-Phenyl-L-cysteine

CAS No.: 34317-61-8

VCID: VC21537331

Molecular Formula: C9H11NO2S

Molecular Weight: 197.26 g/mol

* For research use only. Not for human or veterinary use.

S-Phenyl-L-cysteine - 34317-61-8

Description

S-Phenyl-L-cysteine is a derivative of the amino acid cysteine, where a phenyl group is attached to the sulfur atom. It is known by the chemical formula C9H11NO2S and has a molecular weight of 197.25 g/mol . This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an antiretroviral or protease inhibitor for HIV .

Synthesis Methods

S-Phenyl-L-cysteine can be synthesized using various methods, including chemoenzymatic processes. One efficient method involves the reaction of thiophenol and L-serine under the action of tryptophan synthase. This enzyme-catalyzed reaction is typically conducted in an alkaline aqueous solution with a pH range of 9.0 to 10.5, which significantly enhances the yield of S-Phenyl-L-cysteine .

Chemoenzymatic Synthesis Steps:

  • Starting Materials: Thiophenol and L-serine.

  • Enzyme: Tryptophan synthase.

  • Reaction Conditions: Alkaline aqueous solution, pH 9.0 to 10.5.

  • Yield: High yield, suitable for industrial production.

Applications and Research Findings

S-Phenyl-L-cysteine has been explored for its potential as an HIV protease inhibitor, which makes it a candidate for antiretroviral therapy . Additionally, it has been studied as a biomarker for benzene exposure. An assay has been developed to detect S-phenylcysteine in globin, which can indicate exposure levels to benzene .

Biomarker for Benzene Exposure:

  • Assay Sensitivity: Less than 20 pmol SPC g(-1) globin.

  • Detection Method: Acidic hydrolysis of protein, followed by purification and GC-MS analysis.

  • Background Levels: Approximately 30 pmol SPC g(-1) globin in human populations.

Comparison with Analogues

S-Phenyl-L-cysteine is part of a broader class of compounds that include selenium and tellurium analogues. These compounds have been studied for their bioactivation mechanisms and cytotoxicity. While S-Phenyl-L-cysteine shows minimal activation of certain enzymes, its selenium and tellurium counterparts exhibit stronger bioactivation and inhibition properties .

Bioactivation and Inhibition:

  • S-Phenyl-L-cysteine: Minimal activation of hepatic mGST and weak inhibition of cytochrome P450 isoenzymes.

  • Se-Phenyl-L-selenocysteine: Strong activation of mGST and moderate inhibition of cytochrome P450.

  • Te-Phenyl-L-tellurocysteine: Strongest activation of mGST and inhibition of cytochrome P450, including selective inhibition of P450 1A1.

CAS No. 34317-61-8
Product Name S-Phenyl-L-cysteine
Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
IUPAC Name (2R)-2-amino-3-phenylsulfanylpropanoic acid
Standard InChI InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Standard InChIKey XYUBQWNJDIAEES-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C=C1)SC[C@@H](C(=O)O)N
SMILES C1=CC=C(C=C1)SCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)SCC(C(=O)O)N
Physical Description Off-white powder; [Sigma-Aldrich MSDS]
Synonyms S-Phenyl-L-cysteine;34317-61-8;(R)-2-Amino-3-(phenylthio)propanoicacid;L-Cysteine,S-phenyl-;4-Thia-L-homophenylalanine;3-(Phenylthio)-L-Alanine;ST092360;S-Phenylcysteine;beta-Phenylcysteine;(2R)-2-amino-3-phenylthiopropanoicacid;H-Cys(phenyl)-OH;PubChem19031;AC1Q5QNH;AC1L3OV5;CHEMBL63062;SCHEMBL342512;530190_ALDRICH;CTK1C3415;MolPort-003-849-882;XYUBQWNJDIAEES-QMMMGPOBSA-N;ZINC403488;5437-52-5;AN-116;ANW-60723;AR-1L5460
PubChem Compound 119462
Last Modified Aug 15 2023

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